molecular formula C22H35NO3 B12512771 N-icosa-5,8,11,14-tetraenoylglycine

N-icosa-5,8,11,14-tetraenoylglycine

Cat. No.: B12512771
M. Wt: 361.5 g/mol
InChI Key: YLEARPUNMCCKMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Arachidonoyl glycine can be synthesized via two primary pathways:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Arachidonoyl glycine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: It can be reduced under specific conditions.

    Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized metabolites, while reduction can yield reduced forms of N-Arachidonoyl glycine.

Scientific Research Applications

N-Arachidonoyl glycine has a wide range of scientific research applications:

Comparison with Similar Compounds

N-Arachidonoyl glycine is unique among similar compounds due to its specific interaction with G-protein coupled receptor 18 and its role in lipid signaling. Similar compounds include:

N-Arachidonoyl glycine stands out due to its broad range of physiological effects and its potential therapeutic applications.

Properties

Molecular Formula

C22H35NO3

Molecular Weight

361.5 g/mol

IUPAC Name

2-(icosa-5,8,11,14-tetraenoylamino)acetic acid

InChI

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)

InChI Key

YLEARPUNMCCKMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O

Origin of Product

United States

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